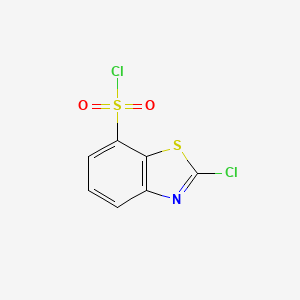

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-1,3-benzothiazole-7-sulfonyl chloride” is a compound useful in organic synthesis . It was used in the synthesis of various derivatives . The molecular formula is CHClNOS .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of N - (4/6-substituted-BT-2-yl)- N′ - (p -substituted-aryl)ureas was synthesized for its chemoselective oxidative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is available in various databases . The average mass is 233.695 Da and the monoisotopic mass is 232.937195 Da .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications

Synthesis and Reactivity

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is involved in the synthesis and transformations of various organic compounds. A study highlighted the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford corresponding sulfonyl chlorides, which reacted with water, alcohols, and amines to give sulfonic acids, esters, and amides, indicating its utility in creating diverse chemical structures (D. A. Dushamov et al., 2020). Similarly, the synthesis of Benzothiazole-2-sulfonyl chloride using 2-mercaptobenzothiazole showcases its potential in organic synthesis, providing a yield of 85.8% under specific conditions (Fang Wu-hon, 2015).

Catalysis and Reaction Media

The compound finds application in catalysis and as a reaction medium. For example, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, employed as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation, demonstrate the compound's role in enhancing reactivity and yield under ambient conditions (S. Nara et al., 2001).

Chlorosulfonation and Derivative Formation

Chlorosulfonation processes involving benzothiazole and derivatives further underscore its versatility in producing sulfonyl chlorides and amides, critical intermediates in pharmaceuticals and fine chemicals. Studies have detailed the sequential treatment with chlorosulfonic acid and thionyl chloride to yield sulfonyl chlorides, which are pivotal for derivative synthesis (R. Cremlyn et al., 1992).

Sensing and Fluorescent Applications

Moreover, 2,1,3-benzothiadiazole derivatives, related to the core structure of this compound, have been used as selective fluorescent and colorimetric sensors for fluoride ion, showcasing the compound's potential in developing sensing materials (Jiefei Wu et al., 2016).

Novel Derivative Synthesis

Research into the synthesis of novel derivatives, such as 4-tosyl-5-chlorothiazole-2-thiol, through cyclocondensation and subsequent reactions, opens avenues for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (A. Kornienko et al., 2014).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential to the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions could potentially influence the interaction of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride with its targets.

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .

Result of Action

Benzothiazole derivatives have demonstrated inhibitory effects against mycobacterium tuberculosis, indicating that they may induce cellular changes that inhibit the growth and proliferation of this bacterium .

Safety and Hazards

The compound is moisture sensitive and incompatible with excess heat, exposure to moist air or water, water, alcohols, bases, strong oxidizing agents, and amines . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas .

properties

IUPAC Name |

2-chloro-1,3-benzothiazole-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S2/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDXTKPGRXOIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)

![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)

![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)